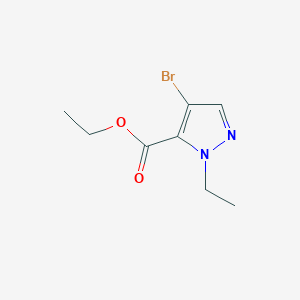

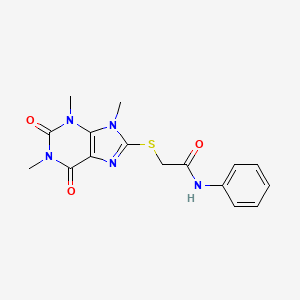

![molecular formula C8H15Cl2N3O B2732369 2-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-imidazole dihydrochloride CAS No. 1955474-39-1](/img/structure/B2732369.png)

2-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-imidazole dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Medicinal Chemistry Applications

In the realm of medicinal chemistry, compounds with imidazole rings, such as "2-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-imidazole dihydrochloride", have been investigated for their potential in drug development. For instance, studies have explored the synthesis and evaluation of imidazole derivatives for their antibacterial and antifungal activities. One study synthesized a series of new 5-imino-4-thioxo-2-imidazolidinone derivatives with various halogenated and alkylated aromatic substituents, which were then evaluated for their antimicrobial activities. Most of the tested compounds showed significant activities, highlighting the potential of imidazole derivatives in developing new antimicrobial agents (Ammar et al., 2016).

Biochemistry Applications

Imidazole derivatives have been studied for their role as enzyme inhibitors, specifically targeting carbonic anhydrases. A series of arenesulfonyl-2-imidazolidinones incorporating various moieties were tested against human isoforms hCA I and hCA II. The study found that most compounds exhibited micromolar inhibition constants against the isoenzymes, suggesting the utility of imidazole derivatives as potent inhibitors of carbonic anhydrase, an enzyme crucial for pH regulation in the body (Abdel-Aziz et al., 2015).

Material Science Applications

In material science, imidazole and its derivatives have been explored for their corrosion inhibition properties. For example, halogen-substituted imidazoline derivatives were investigated as corrosion inhibitors for mild steel in hydrochloric acid solution. The study demonstrated that these compounds effectively inhibit corrosion, indicating the potential of imidazole derivatives in protecting metals against corrosion in acidic environments (Zhang et al., 2015).

Safety And Hazards

The safety information available indicates that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name |

2-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-imidazole;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O.2ClH/c1-12-6-4-7(11-5-6)8-9-2-3-10-8;;/h2-3,6-7,11H,4-5H2,1H3,(H,9,10);2*1H/t6-,7+;;/m1../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEGANHMNEZUVQF-VJBFUYBPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC(NC1)C2=NC=CN2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1C[C@H](NC1)C2=NC=CN2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-imidazole dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl]piperazin-1-yl]-N-phenylacetamide](/img/structure/B2732287.png)

![3-(4-Ethoxyphenoxy)-7-[2-(4-fluorophenyl)-2-oxoethoxy]chromen-4-one](/img/no-structure.png)

![(Z)-4-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2732295.png)

![2-Chloro-N-[(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]propanamide](/img/structure/B2732297.png)

![Spiro[azetidine-3,3'-indolin]-2'-one 2,2,2-trifluoroacetate](/img/structure/B2732300.png)

![1-methyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2732303.png)

![2-[(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B2732307.png)